molecular formula C7H6ClIO B13748470 2-Chloro-5-iodo-4-methylphenol CAS No. 1246647-62-0

2-Chloro-5-iodo-4-methylphenol

Cat. No.: B13748470
CAS No.: 1246647-62-0
M. Wt: 268.48 g/mol
InChI Key: GEVKVRLYQLACAZ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methylphenol (C₇H₆ClIO) is a halogenated phenolic compound characterized by a phenol core substituted with chlorine (Cl), iodine (I), and a methyl (CH₃) group. Its IUPAC name reflects the substituent positions: chlorine at position 2, iodine at position 5, and methyl at position 4, relative to the hydroxyl (-OH) group on the aromatic ring (SMILES: CC1=CC(=C(C=C1Cl)O)I) . The compound’s molecular weight is 256.48 g/mol, with iodine contributing significantly to its polarizability and steric bulk. This structural complexity influences its physicochemical properties, such as solubility, acidity, and reactivity, making it a compound of interest in pharmaceutical intermediates and materials science.

Properties

CAS No.

1246647-62-0

Molecular Formula

C7H6ClIO

Molecular Weight

268.48 g/mol

IUPAC Name

2-chloro-5-iodo-4-methylphenol

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3

InChI Key

GEVKVRLYQLACAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-methylphenol can be achieved through a multi-step process. One common method involves the iodination of 2-chloro-4-methylphenol. This can be done by reacting 2-chloro-4-methylphenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent .

Industrial Production Methods

Industrial production methods for 2-Chloro-5-iodo-4-methylphenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methylphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-iodo-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenolic Derivatives with Halogen and Alkyl Substituents

(a) 4-Chloro-2-methylphenol (4-Chloro-o-cresol)
  • Structure : Chlorine at position 4, methyl at position 2, hydroxyl at position 1 (C₇H₇ClO).
  • Key Differences: Lacks iodine, reducing molecular weight (142.58 g/mol) and polarizability. The methyl group’s electron-donating effect increases the phenol’s acidity slightly compared to unsubstituted phenol.
  • Applications : Used in water analysis as a chlorinated cresol derivative .
(b) 2-Chloro-5-methoxyphenol
  • Structure : Chlorine at position 2, methoxy (-OCH₃) at position 5 (C₇H₇ClO₂).
  • Key Differences: Methoxy group is strongly electron-donating, decreasing acidity (pKa ~8–9) compared to 2-Chloro-5-iodo-4-methylphenol (expected pKa ~7–8 due to electron-withdrawing iodine).
  • Applications : Intermediate in organic synthesis and dye production .
(c) 5-Chloro-2-hydroxyaniline (2-Amino-4-chlorophenol)
  • Structure: Chlorine at position 4, hydroxyl at position 2, amino (-NH₂) at position 1 (C₆H₆ClNO).
  • Key Differences: Amino group increases basicity (pKa ~4–5 for NH₂ vs. ~10 for phenol -OH). Reactivity diverges due to NH₂ participation in conjugation and redox reactions.

Halogenated Aromatic Ketones

(a) (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
  • Structure: Benzophenone derivative with Cl and I on one ring, fluorine (F) on the other (C₁₃H₇ClFIO).
  • Key Differences: Ketone functional group (C=O) replaces phenol -OH, eliminating acidity. Fluorine’s electronegativity enhances stability but reduces nucleophilicity.
  • Handling : Requires precautions under GHS guidelines due to halogenated aromatic structure .

Iodinated Aniline Derivatives

4-Chloro-2-iodo-5-methylaniline
  • Structure: Chlorine at position 4, iodine at position 2, methyl at position 5, and amino at position 1 (C₇H₇ClIN).
  • Key Differences: Amino group enables participation in diazotization and coupling reactions, unlike the phenolic -OH in the target compound.
  • Applications : High-purity intermediate in pharmaceutical synthesis .

Structural and Functional Group Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
2-Chloro-5-iodo-4-methylphenol C₇H₆ClIO 256.48 Phenol (-OH) I: High polarizability; Cl: Electron-withdrawing; CH₃: Steric hindrance
4-Chloro-2-methylphenol C₇H₇ClO 142.58 Phenol (-OH) Cl: Moderate electron withdrawal; CH₃: Electron donation
2-Chloro-5-methoxyphenol C₇H₇ClO₂ 158.58 Phenol (-OH), Methoxy -OCH₃: Strong electron donation
5-Chloro-2-hydroxyaniline C₆H₆ClNO 143.57 Phenol (-OH), Amine -NH₂: Electron donation and basicity
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone C₁₃H₇ClFIO 352.45 Ketone (C=O) F: High electronegativity; I: Steric bulk

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